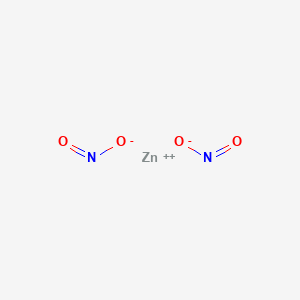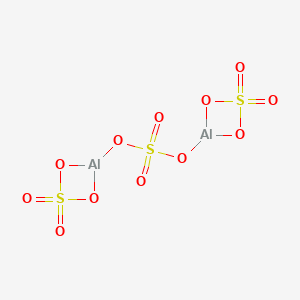
2-(2-Chloro-4-fluorophenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-4-fluorophenoxy)acetohydrazide is a chemical compound with the molecular formula C8H8ClFN2O2 . It has a molecular weight of 218.61 g/mol .
Molecular Structure Analysis
The InChI code for 2-(2-Chloro-4-fluorophenoxy)acetohydrazide is 1S/C8H8ClFN2O2/c9-6-3-5(10)1-2-7(6)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-(2-Chloro-4-fluorophenoxy)acetohydrazide is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Environmental Behavior and Degradation 2-(2-Chloro-4-fluorophenoxy)acetohydrazide, as a chemical entity, shares structural similarities with several phenoxy herbicides and chlorinated phenols, which have been extensively studied for their environmental fate and behavior. Research into compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and its analogs has demonstrated the importance of soil parameters such as pH, organic carbon content, and the presence of iron oxides in determining their sorption and degradation in the environment (Werner, Garratt, & Pigott, 2012). This information can be relevant for understanding the environmental fate of 2-(2-Chloro-4-fluorophenoxy)acetohydrazide, given the structural and functional similarities.
Photodegradation in Aquatic Environments The behavior and transformation of phenoxy acids in aquatic environments have been the subject of significant research. Studies have shown that these compounds are highly soluble in water and exhibit mobility, leading to their presence in surface and groundwater. Phenoxy acids, including those structurally related to 2-(2-Chloro-4-fluorophenoxy)acetohydrazide, can undergo degradation through processes such as hydrolysis, biodegradation, and photodegradation. The efficiency of photodegradation, in particular, has been noted to vary depending on the form of the compound, indicating that structural variations can influence environmental fate (Muszyński, Brodowska, & Paszko, 2019).
Toxicity and Environmental Impact The occurrence and transformation of phenoxy acids and their by-products in the environment have raised concerns about their potential toxic effects on aquatic life and ecosystems. Monitoring and research efforts have identified mecoprop, MCPA, dichlorprop, and 2,4-D, among others, in various aquatic systems. The toxicity of these compounds and their degradation by-products to organisms like fish, crustaceans, and algae has been documented, with certain by-products showing mutagenic and toxic properties. This highlights the importance of understanding the environmental impact and toxicity profiles of chemical compounds similar to 2-(2-Chloro-4-fluorophenoxy)acetohydrazide (Bedoux et al., 2012).
Eigenschaften
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2O2/c9-6-3-5(10)1-2-7(6)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMOMGBKHBQYBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396854 |
Source


|
| Record name | 2-(2-chloro-4-fluorophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluorophenoxy)acetohydrazide | |
CAS RN |
1736-80-7 |
Source


|
| Record name | 2-(2-chloro-4-fluorophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate](/img/structure/B158726.png)

